![molecular formula C19H17ClN2O4S B420425 N-[4-(4-clorofenil)-1,3-tiazol-2-il]-3,4,5-trimetoxibenzamida CAS No. 313366-21-1](/img/structure/B420425.png)
N-[4-(4-clorofenil)-1,3-tiazol-2-il]-3,4,5-trimetoxibenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles are a type of heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . These compounds interact with various biological targets, affecting a range of physiological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be key to its interaction with biological targets.
Biochemical Pathways
For instance, some thiazole derivatives have demonstrated antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound could have a broad impact on cellular function and health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTB is a potent and selective inhibitor of CK2 and PI3K/Akt/mTOR signaling pathways, making it a valuable tool for studying these pathways in cancer cells. However, CTB has limitations in terms of its solubility and stability, which can affect its potency and efficacy in experiments. Its low bioavailability also limits its use in vivo.
Direcciones Futuras
There are many potential future directions for the research on CTB. One area of interest is the development of more potent and selective analogs of CTB that can overcome its limitations. Another direction is to investigate the use of CTB in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to explore the potential diagnostic applications of CTB in cancer detection.
In conclusion, CTB is a promising compound that has shown potential therapeutic applications in cancer research. Its anti-tumor activity, mechanism of action, and biochemical and physiological effects have been extensively studied. Despite its limitations, CTB remains a valuable tool for studying specific signaling pathways in cancer cells. The future directions for research on CTB are numerous, and further studies are needed to fully understand its potential in cancer therapy and diagnosis.
Métodos De Síntesis
The synthesis of CTB involves a multi-step process that starts with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting product is then reacted with 2-aminothiazole to obtain 4-(4-chlorophenyl)-1,3-thiazol-2-amine. The final step involves the reaction of 4-(4-chlorophenyl)-1,3-thiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride to form CTB.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones de la N-[4-(4-clorofenil)-1,3-tiazol-2-il]-3,4,5-trimetoxibenzamida
Neurociencia y farmacología: La similitud estructural de la this compound con compuestos que influyen en los niveles de neurotransmisores sugiere posibles aplicaciones en neurociencia y farmacología. Puede actuar como un neuromodulador, influyendo en el estado de ánimo, la cognición y el comportamiento, y podría explorarse para aplicaciones terapéuticas en trastornos del estado de ánimo y trastorno por déficit de atención con hiperactividad (TDAH) .
Terapia antimicrobiana: La presencia de un grupo clorofenilo en la estructura del compuesto indica que podría mejorar la actividad biológica. Esta característica podría aprovecharse en la terapia antimicrobiana, donde se ha observado que la incorporación estratégica de átomos de cloro en moléculas biológicamente activas mejora la eficacia .
Tratamiento del cáncer: Los compuestos con grupos nitro se han utilizado en el tratamiento del cáncer debido a sus efectos farmacológicos. Dadas las características estructurales del compuesto, podría sintetizarse para su posible uso en el tratamiento del cáncer, aprovechando las propiedades del grupo nitro .
Actividad antiviral: El anillo de tiazol del compuesto está estructuralmente relacionado con los derivados de tiadiazol, que han mostrado actividad antiviral. Esto sugiere que la this compound podría sintetizarse y probarse para determinar sus propiedades antivirales, particularmente contra virus vegetales como el virus del mosaico del tabaco .
Propiedades antifúngicas y antibacterianas: Los derivados de tiadiazol han demostrado propiedades antifúngicas y antibacterianas. El compuesto en cuestión, con su componente de tiazol, podría investigarse para determinar bioactividades similares, lo que podría conducir a nuevos tratamientos para infecciones fúngicas y bacterianas .
Inhibición de la anhidrasa carbónica: Los fármacos sulfonamida son conocidos inhibidores de la anhidrasa carbónica, y su incorporación en anillos de tiadiazol ha producido compuestos con esta actividad. La semejanza estructural del compuesto con estos derivados sugiere posibles aplicaciones como inhibidor de la anhidrasa carbónica .
Aplicaciones herbicidas: También se ha informado que los derivados de sulfonamida poseen propiedades herbicidas. La síntesis del compuesto podría dirigirse a la creación de nuevos herbicidas, contribuyendo a la bioingeniería agrícola y al desarrollo de pesticidas verdes .
Descubrimiento y diseño de fármacos: Las diversas actividades biológicas asociadas con los grupos funcionales del compuesto lo convierten en un objetivo atractivo para el descubrimiento y diseño de fármacos. Sus posibles aplicaciones abarcan diversas áreas terapéuticas, lo que invita a una mayor exploración e innovación en química medicinal .
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-24-15-8-12(9-16(25-2)17(15)26-3)18(23)22-19-21-14(10-27-19)11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHAMKLYDILQJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

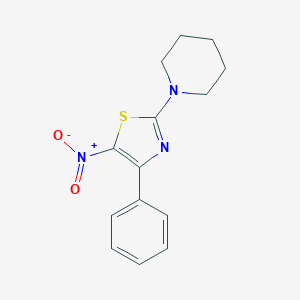

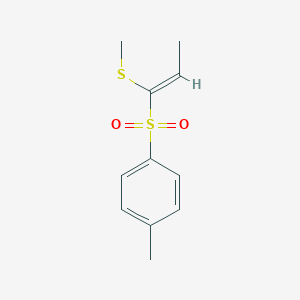

![1,1,3,3,7,7,9,9-Octamethyl-11-phenyl-5,10-dithia-11-azadispiro[3.1.3.2]undecane-2,8-dione](/img/structure/B420350.png)
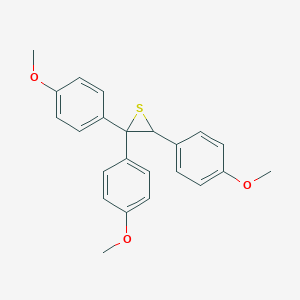
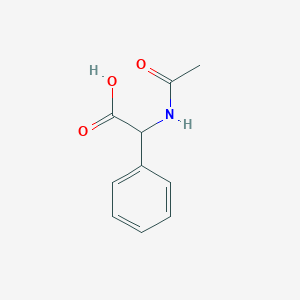
![Ethyl 1,8,10-triphenyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-9-carboxylate](/img/structure/B420356.png)
![3,3-diphenylspiro[thiirane-2,9'-(9'H)-xanthene]](/img/structure/B420357.png)
![Dispiro[adamantane-2,2'-[1,3]dithiolane-4',2''-adamantane]](/img/structure/B420359.png)
![4,4,6,6-Tetramethyl-2,2-diphenyl-1-thiaspiro[2.3]hexan-5-one](/img/structure/B420361.png)
![2,2,7,7-Tetrachloro-4,4,8,8-tetramethyl-1,6-dithiadispiro[2.1.2.1]octane](/img/structure/B420364.png)
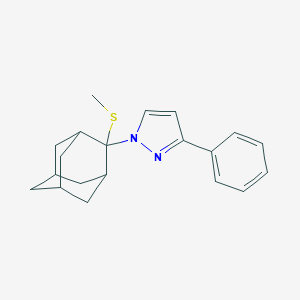
![N-[1-(dimethylamino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B420366.png)